Synthetic Yield: AlCl₃-Catalyzed Cyanoethylation of N-Ethylaniline Delivers 97%+ Yield vs. Competing Routes
The target compound is synthesized via anhydrous AlCl₃-catalyzed addition of acrylonitrile to N-ethylaniline. Under optimized conditions (10 wt% AlCl₃ relative to N-ethylaniline, 80°C, 6–8 h), the reaction achieves a conversion rate of 98.5% and product yield exceeding 97% [1]. In contrast, the alternative chloroethanol-based route yields only 90% while generating problematic wastewater streams [2]. This 7+ percentage-point yield advantage translates directly to reduced raw material consumption and lower per-kilogram manufacturing cost.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 97% yield, 98.5% conversion |
| Comparator Or Baseline | Chloroethanol route: 90% yield |
| Quantified Difference | 7+ percentage-point yield advantage; no wastewater generation |
| Conditions | AlCl₃ (10 wt%), 80°C, 6–8 h vs. chloroethanol with inorganic base/salt, 120–130°C |
Why This Matters
Higher yield and cleaner process profile reduce manufacturing cost and environmental compliance burden for industrial procurement decisions.
- [1] 谭晓燕, 赵莹, 杨志, 胡常伟. 无水AlCl₃催化合成N-乙基-N-氰乙基苯胺的研究. 化学研究与应用, 2006, 18(2): 148-151. View Source
- [2] MIT-IVY. Production process and uses of N-ethyl-N-cyanoethylaniline. News, 2024. View Source
